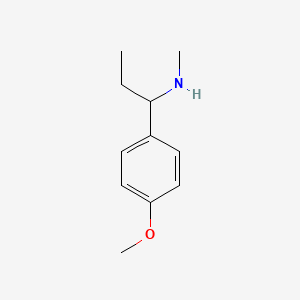

1-(4-methoxyphenyl)-N-methylpropan-1-amine

概要

説明

1-(4-Methoxyphenyl)-N-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the benzene ring and a methyl group attached to the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-methylpropan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 4-methoxyphenylacetone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

化学反応の分析

Types of Reactions

1-(4-Methoxyphenyl)-N-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxyphenylacetone, while reduction could produce 1-(4-methoxyphenyl)propan-1-ol.

科学的研究の応用

Chemistry

In organic chemistry, 1-(4-methoxyphenyl)-N-methylpropan-1-amine serves as an important intermediate for synthesizing various organic compounds. Its ability to undergo multiple chemical reactions allows chemists to create derivatives with potentially novel properties.

Biological Research

The compound is studied for its interactions with neurotransmitter receptors and its potential effects on biological systems. It acts as a serotonin releasing agent, binding to serotonin receptors and influencing neurotransmitter release. This mechanism suggests potential applications in treating mood disorders and other neurological conditions .

Medicinal Chemistry

Ongoing research is exploring the therapeutic potential of this compound in treating neurological disorders. Its role as a serotonin releasing agent positions it as a candidate for developing new antidepressant medications. Additionally, studies have indicated that derivatives of this compound may exhibit antioxidant and anticancer activities, showing promise against specific cancer cell lines such as glioblastoma and triple-negative breast cancer .

Case Study 1: Antioxidant Activity

Research has demonstrated that certain derivatives of this compound possess significant antioxidant properties. For instance, compounds derived from this structure showed higher antioxidant activity compared to standard antioxidants like ascorbic acid when tested using DPPH radical scavenging methods .

Case Study 2: Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound derivatives on cancer cell lines. The results indicated that these compounds were more effective against glioblastoma cells than against breast cancer cells, suggesting their potential utility in cancer therapy .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Versatile reactivity patterns |

| Biological Research | Interaction with neurotransmitter receptors | Acts as a serotonin releasing agent |

| Medicinal Chemistry | Potential treatment for neurological disorders | Candidates for new antidepressants |

| Antioxidant Activity | Tested against DPPH radicals | Higher activity than ascorbic acid |

| Anticancer Activity | Evaluated against glioblastoma and breast cancer cells | More cytotoxic to glioblastoma cells |

作用機序

The mechanism of action of 1-(4-methoxyphenyl)-N-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. It acts as a serotonin releasing agent, binding to serotonin receptors and promoting the release of serotonin in the brain. This action can influence mood, cognition, and other neurological functions .

類似化合物との比較

Similar Compounds

4-Methoxyamphetamine: Shares a similar structure but has different pharmacological properties.

Uniqueness

Its ability to act as a serotonin releasing agent distinguishes it from other similar compounds, making it a subject of interest in both scientific research and industrial applications .

生物活性

1-(4-Methoxyphenyl)-N-methylpropan-1-amine, commonly referred to as PMMA (para-Methoxy-N-methylamphetamine), is a synthetic compound belonging to the class of phenylalkylamines. It has garnered attention due to its psychoactive properties and potential therapeutic applications. This article reviews the biological activities associated with PMMA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

PMMA is characterized by the following chemical structure:

- Chemical Formula : C11H17NO2

- CAS Number : 40023-80-1

The compound features a methoxy group attached to a phenyl ring, which is significant for its biological activity.

Pharmacological Effects

PMMA exhibits a range of biological activities primarily associated with its stimulant properties. Research indicates that it shares similarities with other amphetamines in terms of effects on the central nervous system (CNS).

Stimulant Effects

Studies show that PMMA can induce stimulant-like effects, which include increased locomotor activity and enhanced mood. In animal models, PMMA has demonstrated the ability to substitute for amphetamines in drug discrimination tasks, indicating similar pharmacodynamics .

Neurotransmitter Interaction

PMMA primarily affects neurotransmitter systems by increasing the release of serotonin, dopamine, and norepinephrine. This action is akin to that of other amphetamines, leading to heightened alertness and euphoria. However, PMMA's specific interactions may differ slightly due to its unique structural features.

Case Studies and Clinical Observations

Several case studies have documented the effects of PMMA in humans, particularly in recreational use contexts.

- Case Study 1 : A report highlighted an incident involving PMMA ingestion leading to severe hyperthermia and cardiovascular complications. The patient exhibited symptoms consistent with serotonin syndrome, underscoring the risks associated with its use .

- Case Study 2 : In another instance, individuals using PMMA reported prolonged effects compared to traditional MDMA (Ecstasy). Users noted heightened empathy but also experienced significant adverse effects such as anxiety and agitation .

The mechanism by which PMMA exerts its effects is primarily through the modulation of monoamine neurotransmitters. It is believed to act as a releasing agent for serotonin and dopamine:

- Serotonin Release : PMMA promotes the release of serotonin from presynaptic neurons, contributing to mood enhancement and emotional elevation.

- Dopamine Activity : The compound also influences dopaminergic pathways, which are critical for reward and pleasure sensations.

Toxicological Profile

While PMMA has potential therapeutic applications, its toxicity profile raises concerns:

- Cardiovascular Risks : Increased heart rate and blood pressure have been observed in users, which can lead to serious health complications.

- Neurotoxicity : Animal studies suggest that high doses may result in neurotoxic effects, particularly on serotonergic neurons .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between PMMA and related compounds such as MDMA and MDA:

| Compound | Structure | Primary Effects | Toxicity |

|---|---|---|---|

| PMMA | C11H17NO2 | Stimulant, empathogenic | Moderate |

| MDMA | C11H15NO2 | Stimulant, empathogenic | Low |

| MDA | C10H13NO2 | Stimulant, hallucinogenic | Moderate |

特性

IUPAC Name |

1-(4-methoxyphenyl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-11(12-2)9-5-7-10(13-3)8-6-9/h5-8,11-12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXOGHQXFQRMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397623 | |

| Record name | 1-(4-methoxyphenyl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40023-80-1 | |

| Record name | 1-(4-methoxyphenyl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。